

Application Notes: Development of a Novel PROTAC with cIAP1 Ligand-Linker Conjugate 9

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 45*
Cat. No.: *B15135820*

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Introduction

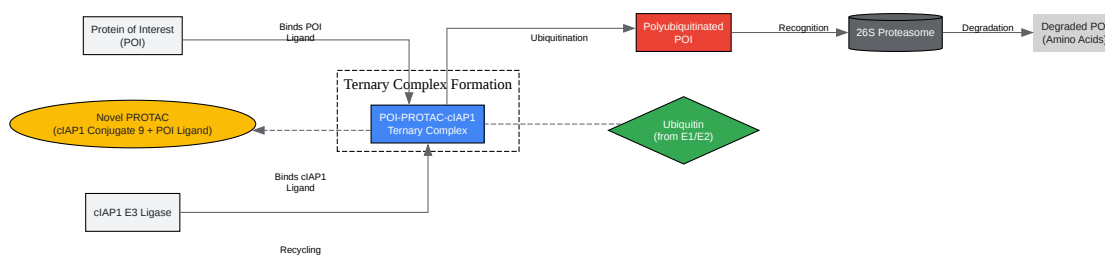
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that eliminate specific target proteins rather than just inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), which induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.[2][4][5]

Cellular inhibitor of apoptosis protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell signaling, regulating inflammation and cell survival pathways like NF- κ B.[6][7] Utilizing cIAP1 as the E3 ligase for a PROTAC offers a powerful strategy for targeted protein degradation. Some cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can also induce the degradation of cIAP1 itself, which can be therapeutically advantageous in cancer treatment.[8][9]

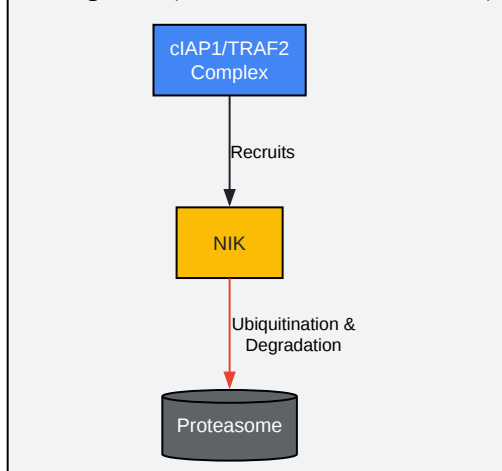
cIAP1 Ligand-Linker Conjugate 9 is a key building block for this process, providing a validated cIAP1-binding ligand pre-functionalized with a linker.[10] This allows researchers to conjugate it to a ligand for their specific POI to create a novel, potent, and selective protein degrader. These application notes provide detailed protocols for synthesizing, characterizing, and evaluating the efficacy of a novel PROTAC developed using this conjugate.

PROTAC Mechanism of Action

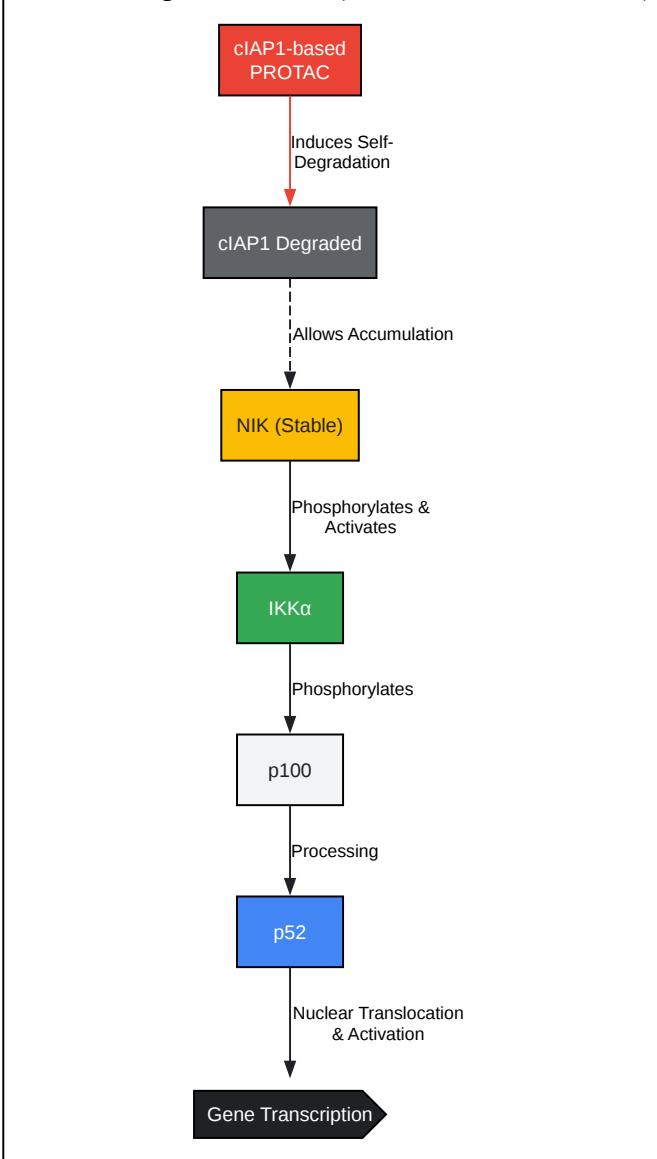
The fundamental action of a PROTAC is to co-opt the cell's ubiquitin-proteasome system (UPS) to degrade a specific POI.^[11] The PROTAC acts as a bridge, bringing the POI into close proximity with the cIAP1 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.^[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to target another POI molecule.^{[2][5]}

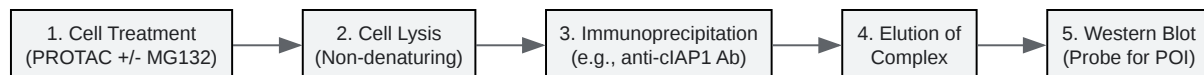


Resting State (Non-Canonical NF- κ B OFF)



PROTAC / Signal Activation (Non-Canonical NF- κ B ON)





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